双极罗辛

描述

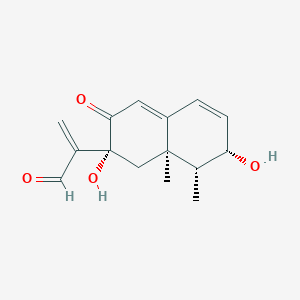

Bipolaroxin is a toxin produced by the fungus Bipolaris sorokiniana . This fungus is a hemibiotrophic pathogen that causes diseases in various cereals including wheat, barley, and other small grain cereals . The toxin is a bicyclical sesquiterpene belonging to the family Eremophilane . It has been found to be phytotoxic to some plants .

Synthesis Analysis

Bipolaroxin is synthesized by the fungus Bipolaris sorokiniana. The toxic compound is purified from the culture filtrate of a virulent strain (BS-75) using prep TLC . The compound is then characterized using NMR and GC-MS techniques .

Molecular Structure Analysis

Bipolaroxin is a highly oxygenated member of the eremophilane family . Molecular docking studies have been performed using the active site of the modeled G-protein alpha and cryo-EM structure of the beta subunit from Triticum aestivum and 'Bipolaroxin’ .

Physical and Chemical Properties Analysis

Bipolaroxin is a bicyclical sesquiterpene . The UV spectrum (EtOH) displayed maxima [Xmax nm (e)] at 216 (3600) and 279 (9300). These peaks disappeared on hydrogenation .

科学研究应用

植物毒性:双极罗辛对某些植物的选择性毒性使其成为研究植物病理学和制定植物保护策略的候选者。这一特性在 Sugawara 等人 (1985) 在“美国国家科学院院刊”中的一项研究中得到证实 (Sugawara 等人,1985)。

生物活性:双极罗辛在调节植物生物过程(如生长和发育)中的潜力可以得到探索。这一方面为植物生物学和农业研究开辟了途径。

化学分析和合成:研究双极罗辛的化学结构和合成可以深入了解天然产物化学。这与有机化学和药理学的领域相关。

环境影响:了解双极罗辛的环境归宿和影响,尤其是在农业环境中,至关重要。这一研究领域涵盖环境科学和生态毒理学。

作用机制

The mechanism of action of Bipolaroxin involves its interaction with the Gα and Gβ subunits of the wheat heterotrimeric G-protein during host-pathogen interaction . The study of protein-ligand interactions revealed that six H-bonds are mainly formed by Glu29, Ser30, Lys32, and Ala177 of G-alpha with Bipolaroxin .

未来方向

Future research could focus on further understanding the molecular interaction between wheat and the toxin Bipolaroxin for in-depth understanding of host-pathogen interactions . Additionally, the potential use of Bipolaroxin in the biological control of economically important weeds could be explored .

属性

IUPAC Name |

2-[(2R,7S,8R,8aR)-2,7-dihydroxy-8,8a-dimethyl-3-oxo-7,8-dihydro-1H-naphthalen-2-yl]prop-2-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18O4/c1-9(7-16)15(19)8-14(3)10(2)12(17)5-4-11(14)6-13(15)18/h4-7,10,12,17,19H,1,8H2,2-3H3/t10-,12-,14+,15+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHFQQYIKTDAADV-OBCWZRDOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C=CC2=CC(=O)C(CC12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@H](C=CC2=CC(=O)[C@@](C[C@]12C)(C(=C)C=O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60905663 | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

262.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

100665-30-3 | |

| Record name | Bipolaroxin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0100665303 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(2,7-Dihydroxy-8,8a-dimethyl-3-oxo-1,2,3,7,8,8a-hexahydronaphthalen-2-yl)prop-2-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60905663 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Imidazo[1,2-a]pyridin-2-yl-acetic acid](/img/structure/B8433.png)

![2-(Chloromethyl)-6-(trifluoromethyl)-1H-benzo[D]imidazole](/img/structure/B8434.png)

![6-(2-Hydroxypropoxy)[3,4'-bipyridine]-5-carbonitrile](/img/structure/B8442.png)

![2-[(4-Methylbenzyl)thio]ethanamine](/img/structure/B8443.png)